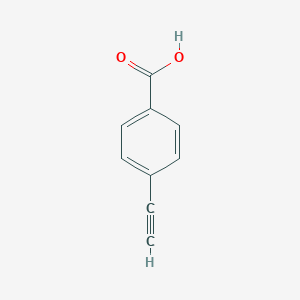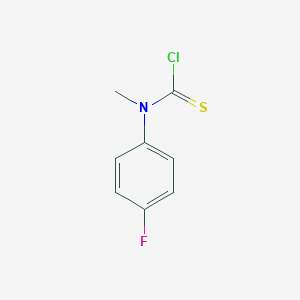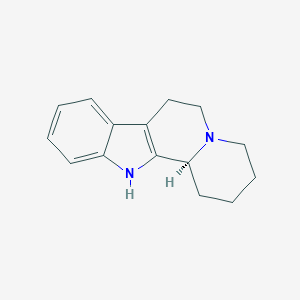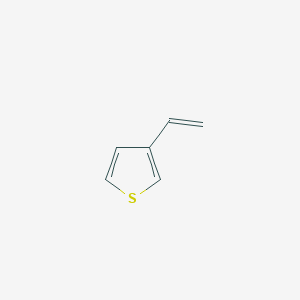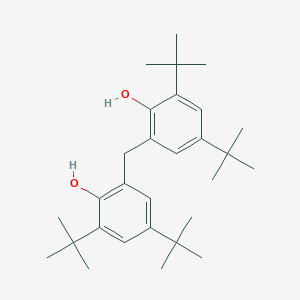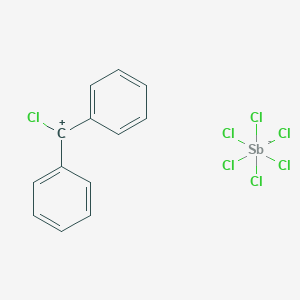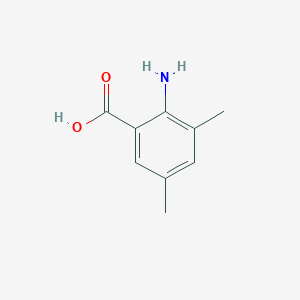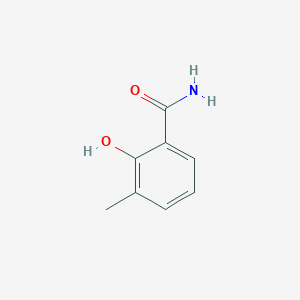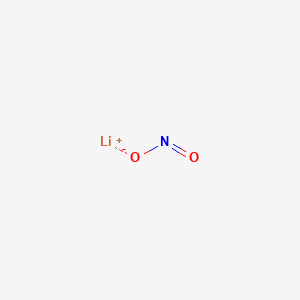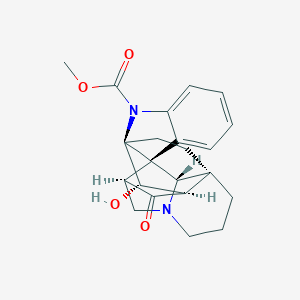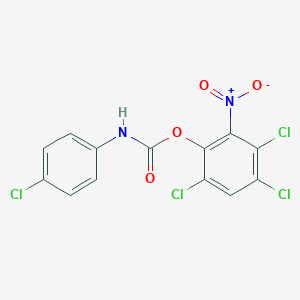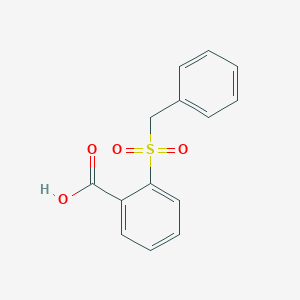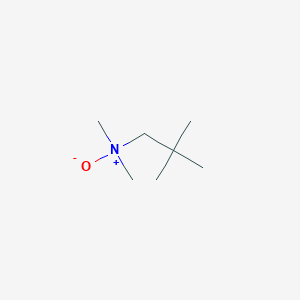
N,N,2,2-tetramethylpropan-1-amine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,2-tetramethylpropan-1-amine oxide (also known as TMAO) is a highly polar compound that is commonly used as a cryoprotectant, protein stabilizer, and osmolyte. It is a tertiary amine oxide that has been extensively studied for its ability to protect proteins and other biomolecules from denaturation and aggregation under various stress conditions.
Wissenschaftliche Forschungsanwendungen
TMAO has a wide range of scientific research applications. It is commonly used as a cryoprotectant in the preservation of cells, tissues, and organs. TMAO has been shown to protect proteins and other biomolecules from denaturation and aggregation during freeze-thaw cycles and other stress conditions.
TMAO is also used as a protein stabilizer in various biochemical and biophysical studies. It has been shown to stabilize proteins against thermal denaturation, chemical denaturation, and aggregation. TMAO has also been used as an osmolyte to study the effects of osmotic stress on cells and biomolecules.
Wirkmechanismus
The mechanism of action of TMAO is not fully understood. It is believed to stabilize proteins and other biomolecules by forming hydrogen bonds and other electrostatic interactions with the solvent and the biomolecule. TMAO has been shown to reduce the exposure of hydrophobic residues on the surface of proteins, which can prevent aggregation and denaturation.
Biochemische Und Physiologische Effekte
TMAO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative stress and other forms of stress. TMAO has also been shown to have anti-inflammatory and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMAO in lab experiments is its ability to protect proteins and other biomolecules from denaturation and aggregation. This can be particularly useful in studies that involve the manipulation of proteins or other biomolecules under stress conditions.
However, TMAO can also have limitations in lab experiments. It can interfere with some biochemical assays and can also affect the activity of some enzymes. TMAO can also be toxic to cells and tissues at high concentrations.
Zukünftige Richtungen
There are many future directions for the study of TMAO. One area of research is the development of new cryoprotectants and protein stabilizers that are based on the structure and properties of TMAO. Another area of research is the study of the effects of TMAO on cellular signaling pathways and gene expression.
Conclusion
In conclusion, TMAO is a highly polar compound that has many scientific research applications. It is commonly used as a cryoprotectant, protein stabilizer, and osmolyte. TMAO has been shown to protect proteins and other biomolecules from denaturation and aggregation under various stress conditions. It has a variety of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are many future directions for the study of TMAO, including the development of new cryoprotectants and protein stabilizers and the study of its effects on cellular signaling pathways and gene expression.
Synthesemethoden
TMAO can be synthesized by the oxidation of trimethylamine (TMA) using hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in the presence of a catalyst such as molybdenum or tungsten. The yield of TMAO can be improved by using a solvent such as acetic acid or acetonitrile.
Eigenschaften
CAS-Nummer |
13993-87-8 |
|---|---|
Produktname |
N,N,2,2-tetramethylpropan-1-amine oxide |
Molekularformel |
C7H17NO |
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
N,N,2,2-tetramethylpropan-1-amine oxide |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 |
InChI-Schlüssel |
NVQUYMSKHLFZET-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[N+](C)(C)[O-] |
Kanonische SMILES |
CC(C)(C)C[N+](C)(C)[O-] |
Synonyme |
N,N,2,2-Tetramethyl-1-propanamineN-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



